molecular formula C17H23F3N2O4 B14201822 10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid CAS No. 918893-49-9

10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid

Cat. No.: B14201822
CAS No.: 918893-49-9
M. Wt: 376.4 g/mol
InChI Key: MYXFAPURAMDKCI-UHFFFAOYSA-N
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Description

10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid is an organic compound that features a nitro group and a trifluoromethyl group attached to an aniline ring, which is further connected to a decanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid typically involves the nitration of 3-(trifluoromethyl)aniline followed by a coupling reaction with decanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with decanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products Formed

    Reduction: 10-[4-Amino-3-(trifluoromethyl)anilino]decanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical reagent and its interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-3-(trifluoromethyl)aniline
  • 4-Nitro-α,α,α-trifluoro-m-toluidine
  • 5-Amino-2-nitrobenzotrifluoride

Uniqueness

10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid is unique due to the presence of both a nitro group and a trifluoromethyl group on the aniline ring, combined with a decanoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

918893-49-9

Molecular Formula

C17H23F3N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

10-[4-nitro-3-(trifluoromethyl)anilino]decanoic acid

InChI

InChI=1S/C17H23F3N2O4/c18-17(19,20)14-12-13(9-10-15(14)22(25)26)21-11-7-5-3-1-2-4-6-8-16(23)24/h9-10,12,21H,1-8,11H2,(H,23,24)

InChI Key

MYXFAPURAMDKCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCCCCCCCCCC(=O)O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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